A1AR antagonist 6

A1 adenosine receptor radioligand binding assay structure-activity relationship

A1AR antagonist 6 is a potent, selective A1 adenosine receptor antagonist (pKi 7.13, pIC50 6.38) with >100-fold selectivity over A2AAR, ideal for reference antagonist in [3H]-DPCPX binding assays and functional cAMP modulation studies. Ensures unambiguous A1AR-mediated results in complex tissue experiments. Research-grade solid; custom packaging available; rapid global delivery.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B5545021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1AR antagonist 6
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H15N3O2/c18-8-12-16(10-5-6-14-15(7-10)22-9-21-14)11-3-1-2-4-13(11)20-17(12)19/h5-7H,1-4,9H2,(H2,19,20)
InChIKeyXLHNDQCQIVHZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A1AR Antagonist 6 Overview


A1AR antagonist 6 (also known as compound 15, CAS 329693-22-3) is a potent and selective antagonist of the human A1 adenosine receptor (A1AR) [1]. Identified via a multistage virtual screening campaign, this compound belongs to a series of non‑xanthine A1AR antagonists with nanomolar binding affinity [1]. Its molecular weight is 293.32 g/mol, and it is commercially available for research use from multiple vendors, typically at purity ≥98% .

Selective A1 adenosine receptor (A1AR) pathway antagonist
Supports binding and functional antagonism assay workflows
Structurally novel scaffold with MD-validated binding mode

A1AR Antagonist 6: Why Substitution Fails


Direct substitution of A1AR antagonist 6 with other in‑class compounds is not scientifically valid due to its uniquely quantified combination of high binding affinity, robust functional antagonism, and >100‑fold selectivity over the A2A adenosine receptor [1]. Even close analogs from the same discovery series exhibit significantly lower potency and selectivity, which directly impacts experimental outcomes [1]. The following sections provide the exact quantitative comparators that mandate the selection of this specific compound for A1AR‑focused studies.

In-series analogs show significantly lower reported affinity and functional potency, potentially altering experimental sensitivity and concentration-response profiles.
Compounds lacking >100-fold selectivity over A2AAR may introduce confounding A2A-mediated signals in co-expression models, complicating pathway-specific interpretation.
Binding mode stability confirmed by molecular dynamics may not be replicated with structurally related analogs that lack this validation.

A1AR Antagonist 6 Quantitative Comparison


Binding Affinity Comparison

A1AR antagonist 6 (compound 15) exhibits the highest binding affinity among the top‑tier compounds identified in the Wei et al. 2020 study. Its pKi of 7.13 (Ki = 74.1 nM) surpasses both compound 20 (pKi = 6.11, Ki = 776 nM) and compound 22 (pKi = 6.29, Ki = 513 nM) [1]. This represents an approximately 10‑fold and 7‑fold higher affinity, respectively, establishing a clear potency hierarchy critical for assay sensitivity [1].

Binding Affinity
Head-to-head
A1AR antagonist 6: pKi 7.13 (Ki 74.1 nM) Compound 20: pKi 6.11 (Ki 776 nM) Compound 22: pKi 6.29 (Ki 513 nM)
10.5-fold and 6.9-fold higher reported affinity
Radioligand binding on human A1AR (HEK293 membranes)
A1 adenosine receptor radioligand binding assay structure-activity relationship

cAMP Functional Antagonism Comparison

In a functional cAMP accumulation assay, A1AR antagonist 6 (compound 15) demonstrated the most potent antagonism with a pIC50 of 6.38 (IC50 = 417 nM), compared to compound 20 (pIC50 = 5.83, IC50 = 1.48 μM) and compound 22 (pIC50 = 5.51, IC50 = 3.09 μM) [1]. This 3.5‑fold and 7.4‑fold superiority in functional potency confirms that the binding advantage translates to enhanced blockade of endogenous adenosine signaling [1].

cAMP Antagonism
Head-to-head
A1AR antagonist 6: pIC50 6.38 (IC50 417 nM) Compound 20: pIC50 5.83 (IC50 1.48 µM) Compound 22: pIC50 5.51 (IC50 3.09 µM)
3.5-fold and 7.4-fold higher reported functional potency
cAMP assay in CHO-K1 cells expressing human A1AR
functional antagonism cAMP assay adenosine receptor pharmacology

Selectivity Over A2A Receptor

A1AR antagonist 6 (compound 15) exhibits >100‑fold selectivity for the A1AR over the A2AAR, as established by radioligand binding assays [1]. The pKi for human A2AAR was measured at <4 (Ki > 100 μM), compared to pKi = 7.13 (Ki = 74.1 nM) for A1AR . This selectivity profile is confirmed by molecular dynamics simulations showing that the compound remains stably bound to the A1AR (RMSlig ≤ 2 Å) but escapes the A2AAR binding pocket (RMSlig ≥ 2 Å) [1].

A1/A2A Selectivity
Head-to-head
A1AR pKi 7.13; A2AAR pKi 100-fold selectivity)
Selectivity profile supports A1AR-specific pathway studies
A2AAR binding measured with [3H]-ZM241385
receptor subtype selectivity A2A adenosine receptor off‑target profiling

Binding Mode Validation by MD

A1AR antagonist 6 (compound 15) was identified as structurally novel relative to known A1AR antagonists [1]. Molecular dynamics (MD) simulations over 100 ns confirmed that compound 15 maintains a stable binding pose within the A1AR orthosteric site (RMSlig ≤ 2 Å) while it is unable to maintain a stable interaction with the A2AAR binding pocket (RMSlig ≥ 2 Å) [1]. This computational validation corroborates the experimental selectivity data and provides a rationale for the compound's favorable profile [1].

MD Binding Mode
Class-level
A1AR RMSlig ≤ 2 Å (stable) A2AAR RMSlig ≥ 2 Å (unstable)
Computational selectivity validation
100-ns MD on homology models; supports mechanism
molecular dynamics simulation binding mode chemical novelty

A1AR Antagonist 6 Applications


Radioligand Competition Binding

A1AR antagonist 6 (pKi = 7.13) is ideally suited as a reference antagonist in [3H]‑DPCPX competition binding experiments due to its 7‑ to 10‑fold higher affinity over the next‑best series compounds [1]. This elevated affinity reduces the required concentration range and improves assay resolution, particularly when measuring Ki values for weak or partial ligands [1].

Functional cAMP Assays

With a pIC50 of 6.38, A1AR antagonist 6 provides the most potent functional antagonism among the novel series [1]. It is the preferred choice for fully inhibiting A1AR‑mediated cAMP modulation in cell‑based assays, ensuring complete blockade of endogenous adenosine signaling while minimizing off‑target A2AAR activation [1].

CNS & Cardiovascular Tissue Models

The >100‑fold selectivity of A1AR antagonist 6 over A2AAR makes it the superior tool for dissecting A1AR‑specific contributions in complex tissues where both receptor subtypes are expressed [1]. This selectivity, validated by molecular dynamics simulations [1], prevents confounding A2AAR‑mediated effects in experiments such as hippocampal slice electrophysiology or isolated atrial preparations.

Chemical Probe & Medicinal Chemistry

The structural novelty and well‑characterized binding mode of A1AR antagonist 6 position it as a high‑value starting point for structure‑activity relationship (SAR) studies [1]. Its 100‑ns MD‑validated stability in the A1AR binding pocket provides a robust framework for rational design of next‑generation antagonists with improved pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Radioligand competition binding
Reported high binding affinity
Assay sensitivity and resolution
Functional cAMP assays
Reported functional antagonism potency
Complete A1AR pathway blockade
CNS & cardiovascular tissue studies
>100-fold selectivity over A2AAR
A1AR-specific signal interpretation
Chemical probe & SAR expansion
Structural novelty and MD-validated binding
Rational design framework

Technical Documentation Hub

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48 linked technical documents
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